2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
Description
2-[2-(Oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a benzimidazole-derived acetamide featuring an oxolane (tetrahydrofuran) substituent at the benzimidazole C2 position and a bis-aryl/alkyl substitution (phenyl and isopropyl) on the acetamide nitrogen.
Properties
IUPAC Name |
2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(2)25(17-9-4-3-5-10-17)21(26)15-24-19-12-7-6-11-18(19)23-22(24)20-13-8-14-27-20/h3-7,9-12,16,20H,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTDTKWFLOMTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the oxolane ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the concentration of reactants, reaction time, and purification steps, is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The oxolane ring and acetamide group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Triazole-Containing Analogs
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () and 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) () utilize 1,3-dipolar cycloaddition (click chemistry) for triazole ring formation. In contrast, the target compound’s oxolane ring likely requires nucleophilic substitution or ring-closing metathesis.
Benzimidazole-Pyrrolidinone Derivatives
and describe compounds like 2-(1-benzyl-5-oxopyrrolidin-3-yl)-benzimidazole acetamide and 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide. The pyrrolidinone ring introduces a ketone group, enhancing polarity compared to the oxolane’s ether linkage. The oxolane’s lower hydrogen-bond acceptor count (one oxygen vs. pyrrolidinone’s two) may reduce solubility but improve membrane permeability .
Sulfur-Containing Derivatives
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide () replaces the oxolane with a thioether group.
Physicochemical Properties
*Estimated based on analogs.
- Solubility : The oxolane’s ether oxygen provides moderate polarity, likely yielding better aqueous solubility than adamantyl () or thioether () analogs but less than hydroxypropyl derivatives ().
- logP : The target compound’s logP (~3.5) balances lipophilicity for membrane penetration and solubility for bioavailability, comparable to D186-0062 (logP 3.59) .
Biological Activity
The compound 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide (CAS No. 1637476-15-3) is a derivative of benzodiazole and acetamide, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.47 g/mol. The structure features a benzodiazole moiety linked to an oxolane ring and a phenyl-acetamide group, contributing to its diverse biological interactions.
1. Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity against several cancer types, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant anti-cancer potential.
The mechanism underlying the cytotoxic effects appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific protein residues that are critical for tubulin binding, thereby disrupting normal cellular functions.
3. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response:
| Compound | IC50 (mol/L) | Reference |
|---|---|---|
| 2-[2-(oxolan-2-yl)-1H-benzodiazol] | 0.768 | |
| Celecoxib (reference drug) | 0.041 |
These results indicate that the compound may serve as a potential lead for developing new anti-inflammatory agents.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that derivatives of benzodiazoles exhibited enhanced efficacy when combined with traditional chemotherapeutics.
- Inflammatory Disorders : In a study on patients with rheumatoid arthritis, compounds structurally related to this acetamide showed significant reductions in inflammatory markers compared to placebo treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
